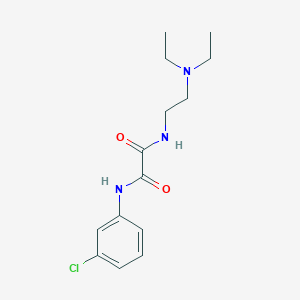

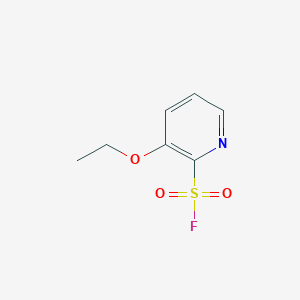

2-(Methyl(pyrazin-2-yl)amino)cyclopentan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "2-(Methyl(pyrazin-2-yl)amino)cyclopentan-1-ol" involves intricate chemical reactions that enable the construction of its complex structure. A notable method includes the regioselective cyclohexadiene annulation to the CC(N) bond of an enamine, achieved in two steps involving the condensation of a 1-alkynylcarbene complex with an enolizable carbonyl compound to give a pyran-2-ylidene complex, which upon subsequent reaction with cyclic enamines generates a steroid-like molecule through the elimination of M(CO)6 (Aumann et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(Methyl(pyrazin-2-yl)amino)cyclopentan-1-ol" has been elucidated through various analytical techniques, including single crystal X-ray diffraction. This method confirmed the structure of bis-adducts formed through multicomponent synthesis, highlighting the complexity and specificity of these molecular frameworks (Lega et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds with the pyrazin-2-yl moiety can lead to the formation of biologically relevant structures, showcasing a range of reactivities and chemical transformations. For instance, the Diels−Alder reaction with 3-amino-5-chloro-2(1H)-pyrazinones offers a pathway to synthesize 3-amino- or 6-cyano-substituted 2-pyridinone systems, demonstrating the compound's versatility in chemical reactions (Vandenberghe et al., 1996).

科学的研究の応用

Synthesis and Chemical Reactivity

A novel methodology for the synthesis of densely functionalized 2(1H)-pyrazinones demonstrates the versatility of pyrazine derivatives in chemical synthesis. The treatment of mesoionic 1,3-oxazolium-5-olates with carbanions derived from activated methylene isocyanides facilitates a ring transformation, yielding 2(1H)-pyrazinones with potential biological activities (Saijo et al., 2017).

Catalysis

The use of nano α-Al2O3 supported ammonium dihydrogen phosphate as a novel and heterogeneous catalyst for the one-pot synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives highlights the role of pyrazine derivatives in catalysis. This method offers several advantages, including shorter reaction times, better yields, and environmental friendliness, making it an efficient route for designing these derivatives (Maleki & Ashrafi, 2014).

Material Science

The synthesis and biological properties of alkyl alcohol and statine derivatives of 1,2,4-triazolo[4,3-a]pyrazine derivatives, incorporating various transition-state mimetics, demonstrate the potential of pyrazine derivatives in material science, particularly in the development of compounds with human renin inhibitory activity. These compounds have shown promising results in lowering blood pressure in animal models, indicating their significance in medicinal chemistry and drug design (Roberts et al., 1990).

将来の方向性

特性

IUPAC Name |

2-[methyl(pyrazin-2-yl)amino]cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-13(8-3-2-4-9(8)14)10-7-11-5-6-12-10/h5-9,14H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGHHVSSKVUYSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2496374.png)

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2496378.png)

![2-[(4-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2496382.png)

![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)